
5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their aromatic properties due to the presence of sulfur and nitrogen atoms in their ring structure. This compound is characterized by its unique structure, which includes a methyl group and a methylsulfanyl group attached to the thiazole ring. Thiazoles have been extensively studied for their diverse biological activities and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Another method includes the Hantzsch thiazole synthesis, which is a well-known procedure for producing thiazole derivatives .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Hantzsch synthesis and its modifications are frequently employed in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted thiazoles .
Applications De Recherche Scientifique
5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, pigments, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The compound can activate or inhibit biochemical pathways, leading to various physiological effects. The sulfur and nitrogen atoms in the thiazole ring play a crucial role in its reactivity and binding to molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4,5-dihydro-1,3-thiazole: Lacks the methylsulfanyl group, resulting in different chemical properties.
5-Methyl-2-ethyl-4,5-dihydro-1,3-thiazole: Contains an ethyl group instead of a methylsulfanyl group, leading to variations in reactivity.
Uniqueness
5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole is unique due to the presence of both a methyl group and a methylsulfanyl group, which contribute to its distinct chemical and biological properties. This combination enhances its potential for various applications compared to similar compounds .
Propriétés
Formule moléculaire |
C5H9NS2 |
|---|---|
Poids moléculaire |
147.3 g/mol |
Nom IUPAC |
5-methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C5H9NS2/c1-4-3-6-5(7-2)8-4/h4H,3H2,1-2H3 |
Clé InChI |
MFXACDCYMVVPHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN=C(S1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate](/img/structure/B13883931.png)

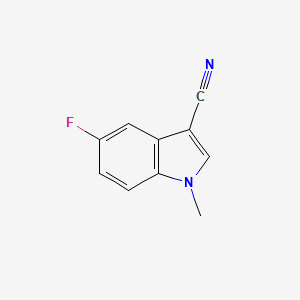
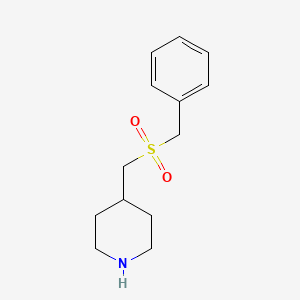
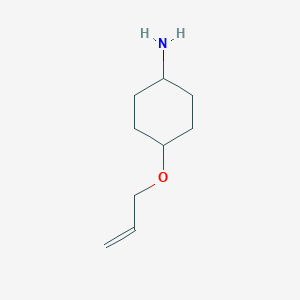
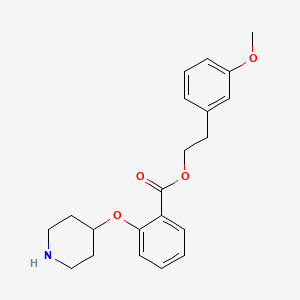
![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)
![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)
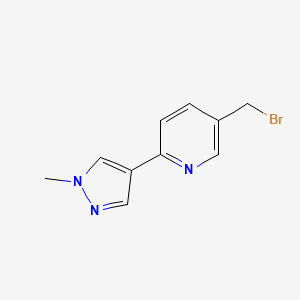

![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)

